N-(n-Propyl)-phenothiazine
Overview
Description
N-(n-Propyl)-phenothiazine is a derivative of the phenothiazine molecule, which has a rich history in pharmacology and biomedicine. Phenothiazine derivatives have been used for various applications, including histochemical stains, antihistaminics, sedatives, antipsychotics, and more recently, for their unique redox chemistry as potent antioxidants .
Synthesis Analysis
The synthesis of N-aryl phenothiazines, which includes N-(n-Propyl)-phenothiazine, can be achieved through several methods. The Buchwald-Hartwig amination is a common approach, where phenothiazine is coupled with aryl bromides to yield a variety of N-aryl phenothiazines . Other methods include Brønsted acid-catalyzed C-H amination of arenes and Pd-catalyzed double N-arylation of primary amines . These methods offer operational simplicity and functional group compatibility, allowing for a broad range of substitution patterns.
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be quite complex, with the potential for various conformations. The electronic properties of these molecules are influenced by the nature of the substituents attached to the phenothiazine core. Electron-donating groups tend to favor intra conformations, while electron-withdrawing groups favor extra conformations in the electronic ground state . The crystal structure of a dibenzoyl phenothiazine derivative has shown that hydrogen bonds and a twisted conformation can lead to highly emissive behavior in its crystal form .
Chemical Reactions Analysis
Phenothiazines can undergo a range of chemical reactions. For instance, when phenothiazine drugs are reacted with m-chloroperbenzoic acid, N-demethylated phenothiazines are produced, which are relevant for studying the metabolism of these compounds . The Vilsmeier reaction is another example, used to synthesize N-hexyl-3,7-diformylphenothiazine, demonstrating the versatility of phenothiazine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl phenothiazines are closely related to their molecular structure. The electronic properties, such as absorption and emission spectra, cyclic voltammetry, and oxidation potentials, are significantly influenced by the substituents on the phenothiazine core. For example, sterically demanding N-aryl phenothiazines show unique electronic communication in the excited state and intense electronic coupling upon oxidation . The reversible mechanofluorochromic properties of phenothiazine derivatives, where the emission color changes upon grinding and can be restored by fuming or heating, are also notable physical properties .
Scientific Research Applications
1. Antimicrobial and Antibacterial Properties
Phenothiazines, including derivatives like N-(n-Propyl)-phenothiazine, have shown significant antimicrobial and antibacterial activities. These compounds have been found to be effective against various bacterial strains, displaying promising results in combating bacterial infections (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
2. Potential in Cancer Therapy
Research has highlighted the potential use of phenothiazine derivatives in cancer therapy. These compounds, including N-(n-Propyl)-phenothiazine derivatives, have been shown to exhibit antitumor effects by targeting various signaling pathways in both in vitro and in vivo studies. This suggests their potential utility in developing novel antitumor agents (Wu, Bai, Tsai, Chu, Chiu, Chen, Chiu, Chiang, & Weng, 2016).
3. Antitubercular Activity
The phenothiazine structure has been utilized in the development of compounds with significant antitubercular activities. These derivatives, including N-(n-Propyl)-phenothiazine, have shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Salie, Hsu, Semenya, Jardine, & Jacobs, 2014).
4. Antipsychotic and Neurodegenerative Disease Applications
Phenothiazine derivatives have a long history of use as antipsychotic drugs. Additionally, these compounds, including N-(n-Propyl)-phenothiazine, have shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's, suggesting their potential in broader neurological applications (Varga, Csonka, Csonka, Molnár, Amaral, & Spengler, 2017).
properties
IUPAC Name |
10-propylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZDZDPYBPHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279813 | |
Record name | N-(n-Propyl)-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(n-Propyl)-phenothiazine | |
CAS RN |
15375-48-1 | |
Record name | NSC49371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC14198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(n-Propyl)-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-PROPYLPHENOTHIAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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